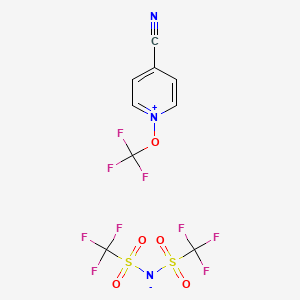

4-Cyano-N-trifluoromethoxypyridinium triflimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

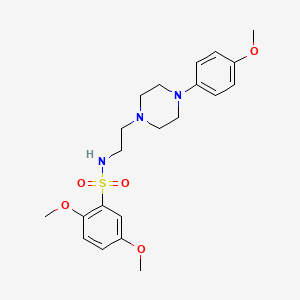

4-Cyano-N-trifluoromethoxypyridinium triflimide is a bench-stable trifluoromethoxylation reagent . It has a molecular formula of C9H4F9N3O5S2 and a molecular weight of 469.3 g/mol . The compound is used in the field of chemistry, particularly in the synthesis of other compounds .

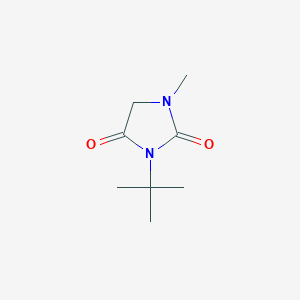

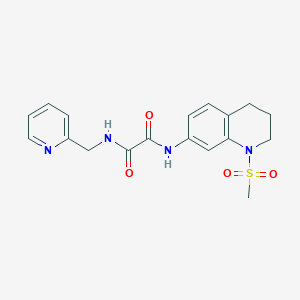

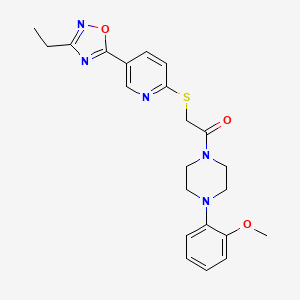

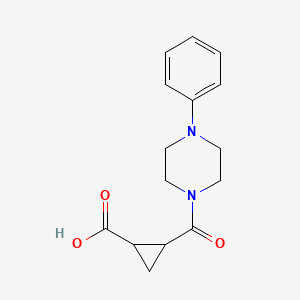

Molecular Structure Analysis

The molecular structure of 4-Cyano-N-trifluoromethoxypyridinium triflimide is complex. It consists of a pyridinium ring with a cyano group at the 4-position and a trifluoromethoxy group attached to the nitrogen atom of the ring. The compound also contains two triflimide groups .Physical And Chemical Properties Analysis

4-Cyano-N-trifluoromethoxypyridinium triflimide is a powder with a molecular weight of 469.3 g/mol. It has no hydrogen bond donors and 16 hydrogen bond acceptors. It has 3 rotatable bonds. Its exact mass and monoisotopic mass are 468.94486604 g/mol .Applications De Recherche Scientifique

Organic Synthesis

Triflimide (HNTf2) exhibits remarkable versatility as a super Brønsted acid in organic synthesis. Its strong acidity and compatibility with organic solvents make it an exceptional catalyst, promoter, or additive in various organic reactions. Triflimide often outperforms triflic acid (TfOH) due to the low nucleophilicity and noncoordinating nature of its conjugate base (Tf2N-). It serves as a precursor for various cationic metal complexes or organic intermediates with enhanced reactivity or catalytic activity (Zhao & Sun, 2018).

Catalysis and Reagent in Organic Reactions

Triflamides, closely related to triflimides, are utilized as reagents, efficient catalysts, or additives in numerous reactions. They are favored for their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties. The strong electron-withdrawing properties and low nucleophilicity of triflamides, combined with their high NH-acidity, enable their use in a wide range of organic reactions. These include cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, heterocyclization, and more (Moskalik & Astakhova, 2022).

Development of Materials

4-Cyano-N-trifluoromethoxypyridinium triflimide derivatives are instrumental in the synthesis of polyimides, highly heat-resistant materials used in electronics, coatings, composite materials, and membranes. These polyimides, with modified structures to enhance solubility and processability, demonstrate potential for advanced material applications (Chung & Kim, 2000).

Enantioselective Synthesis

Triflimide is known to activate chiral oxazaborolidines, forming superactive, stable, chiral Lewis acids. These are highly effective catalysts in enantioselective Diels-Alder reactions, a vital process in organic synthesis (Ryu & Corey, 2003).

Photoredox Catalysis

4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, a derivative, facilitates the C(sp2)-H difluoromethoxylation of (hetero)arenes under blue light photoredox catalysis. This process tolerates a variety of functionally and pharmacologically relevant groups, demonstrating its applicability in late-stage functionalization of active pharmaceutical ingredients and drug-like molecules (Lin & Prakash, 2022).

Synthesis of Functionalized Polyimides

Cyano group-containing polyimides, synthesized from monomers related to 4-Cyano-N-trifluoromethoxypyridinium triflimide, show high thermal stability, solubility in polar solvents, and potential for various industrial applications (Kang et al., 2001).

Mécanisme D'action

Target of Action

The primary target of 4-Cyano-N-trifluoromethoxypyridinium triflimide, also known as 4-Cyano-1-(trifluoromethoxy)pyridin-1-ium bis((trifluoromethyl)sulfonyl)amide, is arene C-H bonds . These bonds are present in aromatic compounds, which are a significant class of organic chemical compounds. The compound’s role is to functionalize these arene C-H bonds .

Mode of Action

The compound acts as a trifluoromethoxylation reagent . Under irradiation with visible light in the presence of a photocatalyst, N-O bond cleavage occurs . This results in an OCF3 radical, which is capable of functionalizing arene C-H bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the trifluoromethoxylation of arenes . This process involves the introduction of a trifluoromethoxy group into an aromatic compound. The downstream effects include the production of trifluoromethoxy ethers .

Pharmacokinetics

As a bench-stable compound , it is likely to have good stability, which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the functionalization of arene C-H bonds, leading to the production of trifluoromethoxy ethers . This can significantly alter the properties of the original aromatic compound, potentially enhancing its reactivity, stability, or other chemical properties.

Action Environment

The action of 4-Cyano-N-trifluoromethoxypyridinium triflimide is influenced by environmental factors such as light and the presence of a photocatalyst . Visible light is required for the N-O bond cleavage that leads to the formation of the OCF3 radical . Additionally, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at a temperature of 2-8°C .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-(trifluoromethoxy)pyridin-1-ium-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N2O.C2F6NO4S2/c8-7(9,10)13-12-3-1-6(5-11)2-4-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLMCZPHIZXUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C#N)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F9N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2429217.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)

![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)